molecular formula C20H22N2O3 B2809822 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide CAS No. 954626-96-1

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B2809822
CAS No.: 954626-96-1
M. Wt: 338.407
InChI Key: LDGRBVWTPCVKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with an ethoxy group and a pyrrolidinyl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves a multi-step process. One common method includes the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclo condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidinyl moiety.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzamide core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenated solvents and bases like sodium hydroxide are commonly used.

Major Products

The major products formed from these reactions include various substituted benzamides and pyrrolidinyl derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and application in various scientific domains .

Properties

IUPAC Name

2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-18-11-7-6-10-17(18)20(24)21-13-15-12-19(23)22(14-15)16-8-4-3-5-9-16/h3-11,15H,2,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGRBVWTPCVKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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